molecular formula C17H19ClN2O5S B4397478 2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE

2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B4397478
M. Wt: 398.9 g/mol
InChI Key: JPPZOMBWORKQKW-UHFFFAOYSA-N
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Description

2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE is an organic compound with the empirical formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . This compound is known for its unique chemical structure, which includes a sulfonamide group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves the reaction of 3-chloro-4-methoxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar compounds to 2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE include:

  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide
  • 2-Chloro-N-(4-chlorophenethyl)acetamide
  • 2-Chloro-N-(3-cyanophenyl)acetamide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S/c1-11-4-6-15(25-3)16(8-11)26(22,23)20(10-17(19)21)12-5-7-14(24-2)13(18)9-12/h4-9H,10H2,1-3H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPZOMBWORKQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 2
2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 3
2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 4
2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 6
2-[N-(3-CHLORO-4-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE

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